

In-Depth Technical Guide: 2,2-Dichloropropanoyl Chloride[1]

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Compound of Interest

Compound Name: 2,2-Dichloropropanoyl chloride

CAS No.: 26073-26-7

Cat. No.: B1593599

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Executive Summary & Molecular Identity[2]

2,2-Dichloropropanoyl chloride (CAS: 26073-26-7), often referred to as the acid chloride of Dalapon, is a highly electrophilic acylating agent. It serves as a critical intermediate in the synthesis of agrochemicals (specifically herbicides) and specialized pharmaceutical scaffolds where a gem-dichloro motif is required to modulate metabolic stability or lipophilicity.[1][2]

Unlike its mono-chlorinated analog (2-chloropropanoyl chloride), which is ubiquitous in the synthesis of chiral NSAIDs (e.g., Ibuprofen), the 2,2-dichloro variant introduces a unique steric and electronic environment.[1] The geminal chlorine atoms exert a powerful electron-withdrawing inductive effect (-I), significantly activating the carbonyl carbon toward nucleophilic attack while simultaneously providing steric bulk that can influence regioselectivity in complex syntheses.

Core Identity Data[2][4]

Property	Value
IUPAC Name	2,2-Dichloropropanoyl chloride
Common Name	-Dichloropropionyl chloride
CAS Number	26073-26-7
Molecular Formula	
Molecular Weight	161.41 g/mol
Boiling Point	~110–112 °C (at 760 mmHg)
Density	~1.406 g/cm ³
Appearance	Colorless to light yellow fuming liquid

Molecular Structure & Electronic Properties[2]

Geometric Configuration

The molecule consists of a propanoyl backbone where the

-carbon (C2) is substituted with two chlorine atoms.

- Carbonyl Carbon (C1):

hybridized, planar geometry.[1] The C=O bond is polarized, creating a partial positive charge (

) on the carbon.[1][3]

- Alpha Carbon (C2):

hybridized, tetrahedral geometry.[1] This carbon holds the methyl group and the two chlorine atoms.[1]

- Beta Carbon (C3):

hybridized methyl group.[1]

Electronic Effects: The "Gem-Dichloro" Influence

The defining feature of this molecule is the presence of two chlorine atoms on the α -carbon.

- Inductive Effect (-I): Chlorine is highly electronegative (3.16).
[1] Two Cl atoms on C2 pull electron density away from C1 (the carbonyl carbon).
[1]
 - Consequence: The carbonyl carbon is significantly more electrophilic than in unsubstituted propionyl chloride.
[1] This makes the molecule extremely reactive toward nucleophiles (amines, alcohols, water).
[1]
- Steric Hindrance: The Van der Waals radius of Chlorine (1.75 Å) is larger than Hydrogen (1.20 Å).
[1] The gem-dichloro group creates a "cone" of steric bulk around the α -position.
 - Consequence: While the carbonyl is electronically activated, the approach of very bulky nucleophiles may be kinetically retarded compared to non-chlorinated analogs, offering a handle for selectivity.
[1]

Synthesis & Preparation Protocols

The synthesis of **2,2-dichloropropanoyl chloride** is typically achieved by activating the parent acid, 2,2-dichloropropionic acid (Dalapon).

Primary Route: Thionyl Chloride Activation

This is the standard laboratory and industrial method due to the volatility of the byproducts (SO₂ and HCl) and the ease of handling SOCl₂, which simplifies purification.
[1]

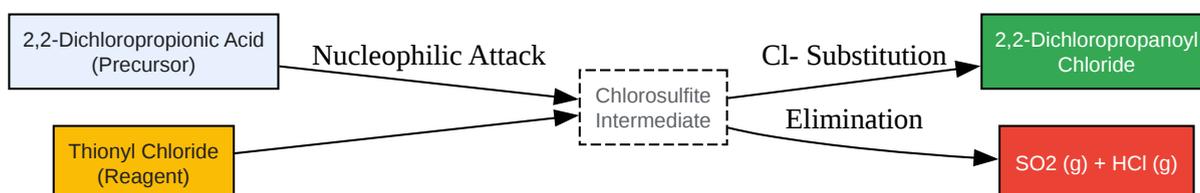
Reaction:

[1]

Protocol:

- Setup: A round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar line) to exclude moisture.
- Reagents: 1.0 equivalent of 2,2-dichloropropionic acid; 1.2–1.5 equivalents of Thionyl Chloride (). Catalytic DMF (dimethylformamide) is often added to accelerate the formation of the Vilsmeier-Haack intermediate.[1]
- Procedure:
 - Add the acid to the flask.[1]
 - Add dropwise at room temperature.[1]
 - Heat to reflux (approx. 80°C) for 2–4 hours until gas evolution ceases.
- Purification: Distillation under reduced pressure is required to remove excess thionyl chloride and isolate the pure acid chloride.[1]

Visualization of Synthesis Logic



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Caption: Conversion of Dalapon to its acid chloride via Thionyl Chloride, showing the intermediate transition.[1]

Reactivity & Applications in Drug Development[3] [10][11]

Nucleophilic Acyl Substitution Mechanism

The core reactivity involves the displacement of the chloride leaving group by a nucleophile (Nu-H).[4][5]

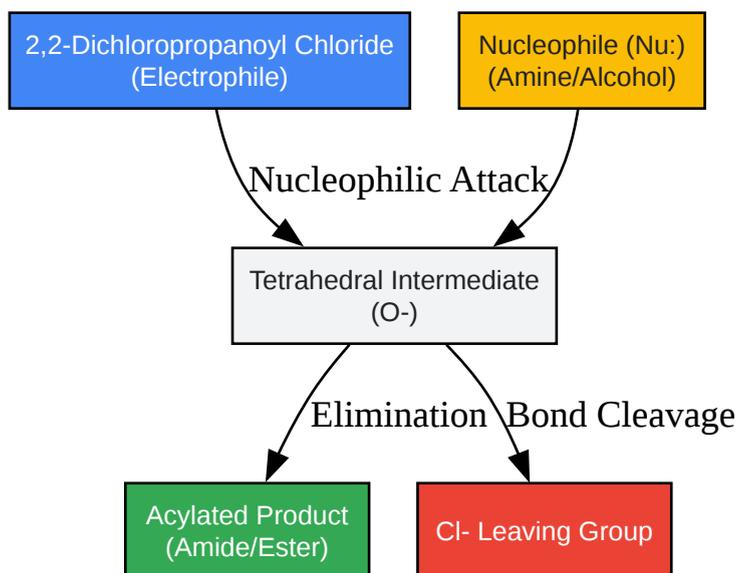
Mechanism Steps:

- Addition: Nucleophile attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.[1]
- Elimination: The carbonyl double bond reforms, expelling the chloride ion ().[1]
- Deprotonation: Loss of a proton to a base (e.g., triethylamine) yields the final product.[1]

Key Applications

- Bioactive Heterocycles: The gem-dichloro moiety is used to synthesize thiazinanes and other sulfur-nitrogen heterocycles found in bioactive natural product analogs. The chlorine atoms can later be removed or substituted to fine-tune biological activity.
- Chaetomelic Acid A Analogs: Research indicates its use in Atom Transfer Radical Cyclization (ATRC) reactions, serving as a precursor for farnesyltransferase inhibitors (potential anti-cancer agents).[1]
- Surface Modification: Used to functionalize polymers (like Parylene C) to introduce reactive chlorine sites for further bioconjugation.[1]

Reaction Pathway Diagram



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Caption: General mechanism for nucleophilic acyl substitution on **2,2-dichloropropanoyl chloride**.

Safety & Handling Protocols

Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.

- Water Reactivity: Reacts violently with water to produce HCl gas and 2,2-dichloropropionic acid.[1]
 - Protocol: All glassware must be oven-dried.[1] Solvents must be anhydrous (dried over molecular sieves).[1]
- Inhalation Risk: The compound has high vapor pressure and releases HCl upon contact with moisture in the air.[1]
 - Protocol: Handle strictly inside a functioning fume hood.[1]
- Neutralization: Spills should be neutralized with weak bases (sodium bicarbonate) or absorbed onto dry sand/vermiculite before disposal.[1] Do not add water directly to the concentrated chemical.[1]

References

- PubChem. (n.d.).[\[6\]\[1\]](#) **2,2-Dichloropropanoyl chloride** (Compound).[\[6\]\[1\]\[7\]](#) National Library of Medicine. Retrieved January 28, 2026, from [\[Link\]\[1\]](#)
- NIST Chemistry WebBook. (n.d.).[\[1\]](#) 2-Chloropropionyl chloride (Analogous Data). Retrieved January 28, 2026, from [\[Link\]\[1\]](#)

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Sources

- [1. Dalapon | C3H4Cl2O2 | CID 6418 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 2,2-Dichloropropanoyl Chloride|CAS 26073-26-7 \[benchchem.com\]](#)
- [3. docsity.com \[docsity.com\]](#)
- [4. Reactions of Acid Chlorides \(ROCl\) with Nucleophiles - Chemistry Steps \[chemistrysteps.com\]](#)
- [5. chem.libretexts.org \[chem.libretexts.org\]](#)
- [6. 2,2-Dichloropropanoyl chloride | C3H3Cl3O | CID 94363 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. 2,2-Dichloropropanoyl chloride | 26073-26-7 \[chemicalbook.com\]](#)
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